L-Tyrosine D4

Catalog No.
S1525045
CAS No.
62595-14-6
M.F
C9H11NO3
M. Wt
185.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tyrosine D4

CAS Number

62595-14-6

Product Name

L-Tyrosine D4

IUPAC Name

(2S)-2-amino-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

185.21 g/mol

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D

InChI Key

OUYCCCASQSFEME-FCDGGRDXSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Synonyms

(-)-α-Amino-p-hydroxyhydrocinnamic Acid-d4; Therigon-d4; p-Tyrosine-d4; (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid-d4; (S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid-d4; (S)-Tyrosine-d4; (S)-α-Amino-4-hydroxybenzenepropanoic Acid-d4; L-(-)-Tyrosin

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])[2H])O)[2H]

Isotopic Labeling and Applications in Research

Isotopic labeling with deuterium (a stable isotope of hydrogen) offers several advantages in scientific research. Deuterium has a mass slightly greater than hydrogen, allowing scientists to track the movement and fate of L-D4-Tyrosine within a biological system through techniques like mass spectrometry . This allows researchers to:

  • Study metabolic pathways: By measuring the incorporation of L-D4-Tyrosine into downstream metabolites, scientists can gain insights into the various pathways L-Tyrosine undergoes within an organism .
  • Investigate protein synthesis: L-D4-Tyrosine can be used to study the rate and efficiency of protein synthesis by following its incorporation into newly formed proteins .
  • Measure protein turnover: L-D4-Tyrosine allows researchers to measure the rate at which proteins are degraded and replaced within a cell .

L-Tyrosine D4 is a deuterated form of the amino acid L-Tyrosine, which is an essential building block for proteins in biological systems. The chemical formula for L-Tyrosine D4 is C9H7D4NO3C_9H_7D_4NO_3, and it is characterized by the substitution of four hydrogen atoms with deuterium atoms on the phenolic ring. This modification enhances its stability and allows for more precise tracking in biochemical studies, particularly in metabolic and pharmacokinetic research.

Similar to its non-deuterated counterpart, but with notable differences due to the presence of deuterium. Key reactions include:

  • Alkylation and Acylation: The phenolic hydroxyl group can undergo alkylation or acylation under basic conditions, primarily at the oxygen atom. Under acidic conditions, electrophilic substitution occurs on the aromatic ring .
  • Bioconjugation: L-Tyrosine D4 can be utilized in bioconjugation strategies, such as the tyrosine-click reaction, which enables selective modifications of proteins through stable linkages .
  • Neurotransmitter Synthesis: As a precursor to neurotransmitters like dopamine and norepinephrine, L-Tyrosine D4 plays a role in neurotransmitter synthesis pathways, although specific reactions may vary slightly due to isotopic labeling .

L-Tyrosine D4 exhibits biological activities akin to L-Tyrosine, including:

  • Neurotransmitter Precursor: It contributes to the synthesis of catecholamines, which are critical for mood regulation and cognitive function.
  • Antidepressant Effects: Its role in neurotransmitter synthesis suggests potential antidepressant properties, as increased levels of catecholamines can improve mood and cognitive function .
  • Metabolic Studies: The deuterated form allows for enhanced tracking in metabolic studies, providing insights into the metabolism of amino acids in vivo.

L-Tyrosine D4 has several applications across various fields:

  • Pharmaceutical Research: Used as a tracer in pharmacokinetic studies to understand drug metabolism and distribution.
  • Biochemical Studies: Facilitates research into metabolic pathways involving amino acids and neurotransmitter synthesis.
  • Proteomics: Its unique isotopic labeling allows for enhanced detection and quantification in mass spectrometry analyses.

Interaction studies involving L-Tyrosine D4 focus on its role as a precursor in neurotransmitter synthesis and its effects on various biological systems. Research indicates that it may influence:

  • Cognitive Function: By modulating neurotransmitter levels, it may enhance cognitive performance and mood regulation.
  • Drug Interactions: Studies have explored how L-Tyrosine D4 interacts with various medications, particularly those affecting neurotransmitter systems.

Similar compounds to L-Tyrosine D4 include:

  • L-Tyrosine: The non-deuterated form used extensively in protein synthesis.
  • L-DOPA (L-3,4-dihydroxyphenylalanine): A precursor to dopamine that is used in treating Parkinson's disease.
  • Phenylalanine: An essential amino acid that serves as a precursor to tyrosine.
CompoundStructureUnique Features
L-TyrosineC9H11NO3Standard amino acid involved in protein synthesis.
L-Tyrosine D4C9H7D4NO3Deuterated form used for tracking metabolic processes.
L-DOPAC9H11NO4Precursor to dopamine; used therapeutically.
PhenylalanineC9H11NO2Precursor to tyrosine; essential amino acid.

L-Tyrosine D4's uniqueness lies in its isotopic labeling, which provides enhanced analytical capabilities without altering its fundamental biological roles. This makes it an invaluable tool in biochemical research and pharmaceutical development.

XLogP3

-2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

L-4-Hydroxyphenyl-2,3,5,6-d4-alanine

Dates

Modify: 2023-08-15

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